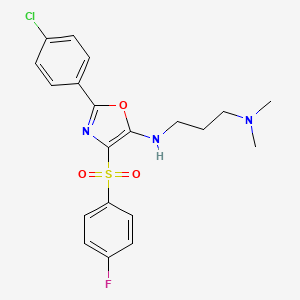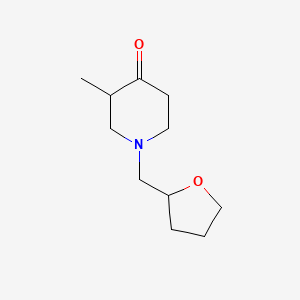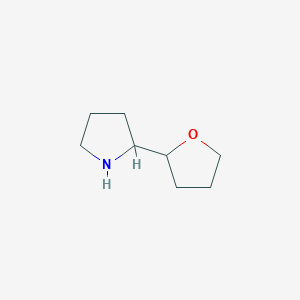![molecular formula C13H9ClN2O2 B2800373 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol CAS No. 344948-19-2](/img/structure/B2800373.png)
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol” is a chemical compound with the CAS Number: 344948-19-2 . It has a molecular weight of 260.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol” is 1S/C13H9ClN2O2/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-7,17H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol” is a powder that is stored at room temperature . Its molecular weight is 260.68 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Scientific Research Applications
Phenolic Acids in Biological and Pharmacological Effects
Phenolic acids, including compounds like 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol, have been subject to extensive research due to their diverse biological and pharmacological effects. One of the most abundant and biologically active dietary polyphenols, Chlorogenic Acid (CGA), demonstrates various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. CGA has shown potential in modulating lipid metabolism and glucose, offering a basis for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA's hepatoprotective effects through the protection against chemical or lipopolysaccharide-induced injuries, and its hypocholesterolemic influence due to altered nutrient metabolism, highlight its significant impact on health and disease management (Naveed et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol are currently unknown. This compound may interact with multiple receptors or enzymes in the body, similar to many bioactive aromatic compounds
Mode of Action
It’s possible that this compound interacts with its targets through a mechanism similar to other aromatic compounds, which often bind with high affinity to their targets . The compound’s furan and pyrazole groups could potentially form hydrogen bonds or pi-stacking interactions with target proteins, influencing their activity.
Biochemical Pathways
Given the structural similarity to indole derivatives, it might influence a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Result of Action
The molecular and cellular effects of 4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol are currently unclear. Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes. For instance, if it acts on enzymes involved in cell proliferation, it might have anticancer effects .
properties
IUPAC Name |
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFZTTDBQHHVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)
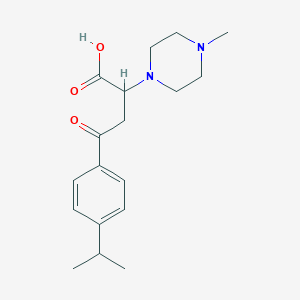
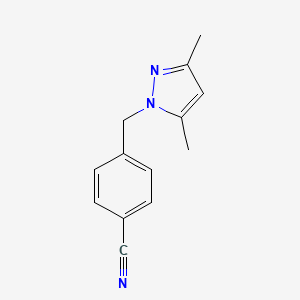
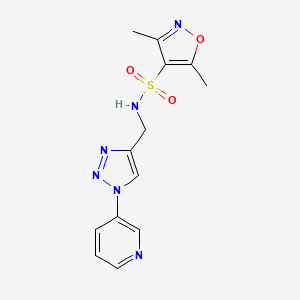
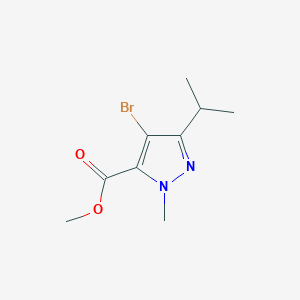
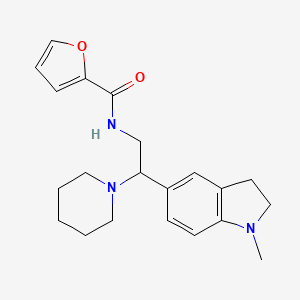
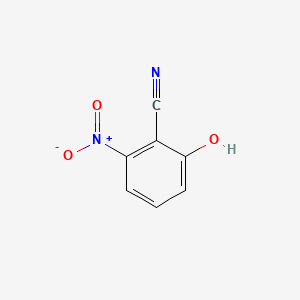

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)
